Ethyl 2,5-dichloronicotinate
CAS No.: 148065-10-5
Cat. No.: VC21289665
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148065-10-5 |
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Molecular Formula | C8H7Cl2NO2 |
Molecular Weight | 220.05 g/mol |
IUPAC Name | ethyl 2,5-dichloropyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Standard InChI Key | WNYVXIWPEGGUKG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC(=C1)Cl)Cl |
Canonical SMILES | CCOC(=O)C1=C(N=CC(=C1)Cl)Cl |
Introduction
Chemical Identity and Basic Properties
Ethyl 2,5-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2 and a molar mass of 220.05 g/mol . It appears as a colorless to light yellow liquid at room temperature and displays specific solubility characteristics that influence its applications in various fields . The compound features a pyridine ring with chlorine atoms at positions 2 and 5, plus an ethyl ester group at the 3-position.
The chemical structure of this compound creates a unique electronic distribution that influences its reactivity and behavior in chemical reactions. The electron-withdrawing effects of the chlorine atoms, combined with the nitrogen in the pyridine ring, create multiple reactive sites for potential chemical transformations.
Physical and Chemical Characteristics
The following table summarizes the key properties of ethyl 2,5-dichloronicotinate:
Property | Value |
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CAS Number | 148065-10-5 |
Molecular Formula | C8H7Cl2NO2 |
Molar Mass | 220.05 g/mol |
Physical Appearance | Colorless to light yellow liquid |
Solubility | Soluble in organic solvents (ether, ethanol) |
Storage Condition | Room temperature |
Hazard Classification | Irritant |
MDL Number | MFCD07636850 |
Table 1: Physical and chemical properties of ethyl 2,5-dichloronicotinate
Chemical Reactivity and Stability
The reactivity profile of ethyl 2,5-dichloronicotinate is primarily determined by three structural elements: the pyridine ring, the chlorine substituents, and the ethyl ester group.
Reactivity of Chlorinated Positions
The chlorine atoms at positions 2 and 5 represent potential sites for nucleophilic aromatic substitution reactions. The position 2 chlorine (adjacent to the pyridine nitrogen) is expected to be more reactive toward nucleophiles due to the activating effect of the ring nitrogen. This reactivity pattern differs from isomers with alternative chlorination patterns, such as the 2,6- or 5,6-dichloronicotinates .
Ester Group Reactivity
The ethyl ester functional group provides opportunities for various transformations:
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Hydrolysis to generate the corresponding carboxylic acid
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Transesterification to produce different esters
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Reduction to form alcohols
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Amidation to create amide derivatives
These potential transformations make ethyl 2,5-dichloronicotinate a valuable intermediate in the preparation of more complex molecules.
Comparative Analysis with Structural Isomers
A comparative analysis of ethyl 2,5-dichloronicotinate with structural isomers provides insights into how slight variations in substitution patterns influence physical and chemical properties.
Comparison with Related Dichloronicotinates
The following table presents a comparison between ethyl 2,5-dichloronicotinate and structurally related compounds:
Table 2: Comparison of ethyl 2,5-dichloronicotinate with structural isomers
Structure-Property Relationships
The position of chlorine substituents significantly influences various properties:
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Reactivity: The 2,5-dichloro substitution pattern creates a unique electronic distribution in the pyridine ring, potentially affecting reactivity in nucleophilic substitution reactions.
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Physical state: While ethyl 2,5-dichloronicotinate exists as a liquid at room temperature , the 5,6-dichloro isomer is a crystalline solid with a melting point of 46°C .
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Biological activity: The specific arrangement of substituents likely results in different binding interactions with biological targets, potentially leading to varied pharmacological profiles.
Future Research Directions
Several promising research areas could expand our understanding of ethyl 2,5-dichloronicotinate and enhance its applications:
Structure-Activity Relationship Studies
Systematic investigation comparing the biological activities of various dichloronicotinate isomers could reveal how the specific 2,5-substitution pattern influences interaction with biological targets. This could guide the development of optimized compounds with enhanced therapeutic properties.
Synthetic Methodology Development
Research focused on developing more efficient, sustainable synthesis routes for ethyl 2,5-dichloronicotinate could make this compound more accessible for various applications. Green chemistry approaches, such as catalytic methods with reduced waste generation, represent an important direction for future research.
Expanded Application Exploration
Systematic screening of ethyl 2,5-dichloronicotinate in various application domains could reveal new uses beyond those currently known or inferred. Potential areas include:
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Evaluation as a ligand in coordination chemistry and catalysis
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Assessment as a plant protection agent
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Investigation as a building block for advanced materials with unique properties
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